molecular formula C5H12FN B15239263 2-Fluoro-n,2-dimethylpropan-1-amine

2-Fluoro-n,2-dimethylpropan-1-amine

Cat. No.: B15239263
M. Wt: 105.15 g/mol
InChI Key: PGSSCKBWEIHNSR-UHFFFAOYSA-N
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Description

2-Fluoro-n,2-dimethylpropan-1-amine is a chemical compound with the molecular formula C5H12FN. It is a derivative of propan-1-amine, where a fluorine atom is attached to the second carbon, and the nitrogen is substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-n,2-dimethylpropan-1-amine typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,2-dimethylpropan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-n,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-n,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-n,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. The fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C5H12FN

Molecular Weight

105.15 g/mol

IUPAC Name

2-fluoro-N,2-dimethylpropan-1-amine

InChI

InChI=1S/C5H12FN/c1-5(2,6)4-7-3/h7H,4H2,1-3H3

InChI Key

PGSSCKBWEIHNSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC)F

Origin of Product

United States

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